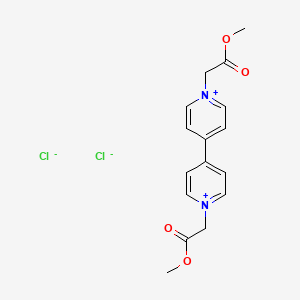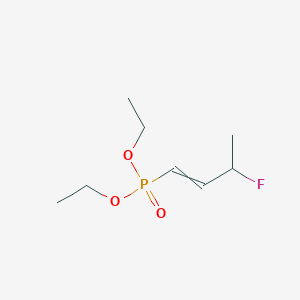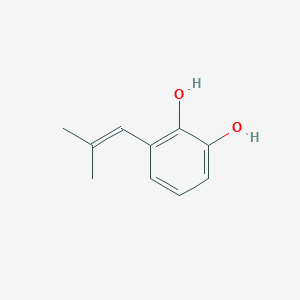
1,2-Benzenediol, 3-(2-methyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-(2-methyl-1-propenyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(2-methyl-1-propenyl)- can be achieved through several methods. One common approach involves the alkylation of catechol with 2-methyl-1-propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3-(2-methyl-1-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol, 3-methyl-:
1,2-Benzenediol, 4-methyl-:
1,2-Benzenediol, 3-ethyl-: This compound has an ethyl group instead of a 2-methyl-1-propenyl group, leading to different chemical behavior.
Uniqueness
1,2-Benzenediol, 3-(2-methyl-1-propenyl)- is unique due to the presence of the 2-methyl-1-propenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
77391-94-7 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-(2-methylprop-1-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
PLSMJPHVSIUHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C(=CC=C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





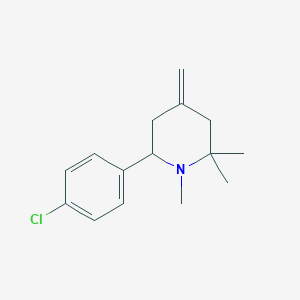


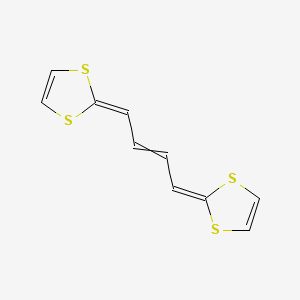
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
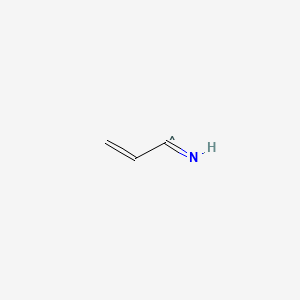
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
